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Abstract
4-Methylhistamine is a potent and highly selective agonist for the histamine H4 receptor (H4R),

a G protein-coupled receptor (GPCR) predominantly expressed on cells of hematopoietic

origin, including mast cells, eosinophils, T-cells, and dendritic cells.[1][2] This selectivity,

particularly over the H1, H2, and H3 receptor subtypes, has established 4-methylhistamine as

an invaluable pharmacological tool for elucidating the physiological and pathophysiological

roles of the H4 receptor.[3] Its activity is implicated in immunomodulation and inflammatory

processes, making the H4R a target of significant interest for therapeutic intervention in

diseases such as allergic asthma, atopic dermatitis, and autoimmune disorders.[4][5] This

document provides a comprehensive overview of the pharmacological properties of 4-

methylhistamine, including its receptor binding profile, functional activity, and underlying

signaling mechanisms. Detailed experimental protocols for key assays are provided to facilitate

further research and drug discovery efforts.

Receptor Binding Affinity and Selectivity
4-Methylhistamine is distinguished by its high binding affinity for the human histamine H4

receptor. Radioligand binding assays have consistently demonstrated its potent interaction with

the H4R, while showing significantly lower affinity for the H1, H2, and H3 receptor subtypes.

This profile confirms its status as the first identified potent and selective H4R agonist.[3]
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Quantitative Binding Data
The binding affinities (Ki) of 4-methylhistamine for the four human histamine receptor subtypes

are summarized below. The data highlights a selectivity of over 100-fold for the H4R compared

to the other subtypes.[3][6][7][8]

Receptor Subtype
Radioligand Used
in Assay

Ki (nM) Reference

Human H4R [³H]histamine 7 - 50 [3][7]

Human H1R [³H]mepyramine >10,000 [9]

Human H2R
[¹²⁵I]iodoaminopotenti

dine
>10,000 [9]

Human H3R
[³H]Nα-

methylhistamine
>10,000 [9]

Guinea-Pig H1R -
281,838 (-logKD =

3.55)
[10]

Guinea-Pig H2R -
53,703 (-logKD =

4.27)
[10]

Table 1: Binding Affinity (Ki) of 4-Methylhistamine at Histamine Receptors.

Functional Activity
As a full agonist at the H4 receptor, 4-methylhistamine effectively stimulates receptor-mediated

downstream signaling.[9] Its functional potency is typically measured through assays that

quantify second messenger modulation (e.g., cAMP levels) or cell-based physiological

responses like chemotaxis and shape change.

Quantitative Functional Data
The functional potency (EC50 or pEC50) of 4-methylhistamine demonstrates its efficacy as an

H4R agonist.
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Assay Type
Species/Cell
System

Measured
Parameter

Potency Reference

cAMP Inhibition
SK-N-MC cells

(hH4R)
pEC50 7.4 [3][6][8]

CRE-β-

galactosidase

SK-N-MC cells

(hH4R)
EC50 39.8 nM [11]

Eosinophil

Shape Change

Human

Eosinophils
EC50 0.36 µM [11]

Eosinophil

Chemotaxis

Human

Eosinophils
EC50 83 nM [12]

Mast Cell

Migration

Murine Bone

Marrow Mast

Cells

EC50 12 µM [11]

H1 Receptor

Activity
Guinea-Pig Ileum -log EC50 4.57 [10]

H2 Receptor

Activity
Guinea-Pig Ileum -log EC50 5.23 [10]

Table 2: Functional Potency of 4-Methylhistamine.

Signaling Pathways
The histamine H4 receptor primarily couples to the Gαi/o family of G proteins.[1] Activation of

H4R by 4-methylhistamine initiates a signaling cascade that includes the inhibition of adenylyl

cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, H4R

stimulation activates the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the

Extracellular signal-Regulated Kinase (ERK), and the Phosphoinositide 3-Kinase (PI3K)/Akt

pathway, which are crucial for mediating cellular responses like chemotaxis, cytokine release,

and cell survival.[2][9][11][13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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